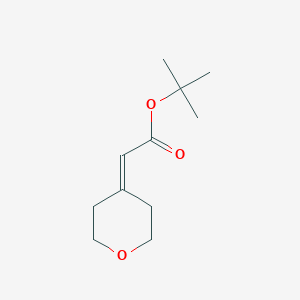
3-(4-Isobutylphenyl)-1-(4-phenylpiperazino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Isobutylphenyl)-1-(4-phenylpiperazino)-2-propen-1-one, also known as IBPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPP belongs to the class of compounds known as piperazines, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Optical Nonlinearity and Optical Limiting
Compounds structurally related to "3-(4-Isobutylphenyl)-1-(4-phenylpiperazino)-2-propen-1-one" have been explored for their nonlinear optical properties. For instance, the investigation into hydrazones similar in structure showed potential for applications in optical devices such as optical limiters and switches due to their third-order nonlinear optical properties. This suggests that compounds with related structures may also possess significant optical nonlinearity suitable for advanced optical applications (Naseema et al., 2012).
Environmental Degradation of Aromatic Acids
Research into the environmental degradation of ibuprofen, a compound sharing a phenyl and isobutyl group with the target molecule, revealed a specific bacterial strain capable of utilizing ibuprofen as a carbon and energy source. This highlights the potential for studying "this compound" in the context of bioremediation and the environmental breakdown of complex organic compounds (Murdoch & Hay, 2005).
Fluorescence Enhancement
Studies on the fluorescence properties of substituted stilbenes, which share structural motifs with the target compound, have shown that N-phenyl substitutions can lead to significant fluorescence enhancement. This "amino conjugation effect" suggests potential research applications in developing fluorescent probes or materials based on similar chemical structures for bioimaging or optical materials (Yang, Chiou, & Liau, 2002).
Antimicrobial Activity
Derivatives of 1,5-diphenylpyrrole, which might be considered structurally analogous in terms of phenyl substitution patterns, have been investigated for their antimycobacterial activities. This line of research indicates that the manipulation of lipophilic substituents on phenyl rings, akin to the structure of the target compound, can yield compounds with significant activity against Mycobacterium tuberculosis. Such findings suggest potential applications in designing new antimicrobial agents (Biava et al., 2008).
properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-19(2)18-21-10-8-20(9-11-21)12-13-23(26)25-16-14-24(15-17-25)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQSAWPJMYZAAL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2721344.png)

![2,3-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2721349.png)
![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)
![[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2721351.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2721356.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)


![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)